molecular formula C13H14N2O5 B13999480 3-Hydroxy-3-(3-methyl-2-oxobutyl)-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 84003-14-5

3-Hydroxy-3-(3-methyl-2-oxobutyl)-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B13999480
CAS No.: 84003-14-5
M. Wt: 278.26 g/mol
InChI Key: YLCZXXUUMSAFRI-UHFFFAOYSA-N
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Description

3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Nitro Group: Nitration of the indole core can be carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or a similar oxidizing agent.

    Attachment of the 3-methyl-2-oxo-butyl Side Chain: This can be achieved through a Friedel-Crafts acylation reaction, where the indole core reacts with 3-methyl-2-oxo-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-oxo-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one.

    Reduction: Formation of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-amino-1H-indol-2-one.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The indole core can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-amino-1H-indol-2-one: Similar structure but with an amino group instead of a nitro group.

    3-hydroxy-3-(3-methyl-2-oxo-butyl)-1H-indol-2-one: Lacks the nitro group.

    5-nitro-1H-indol-2-one: Lacks the hydroxy and 3-methyl-2-oxo-butyl groups.

Uniqueness

3-hydroxy-3-(3-methyl-2-oxo-butyl)-5-nitro-1H-indol-2-one is unique due to the presence of both the nitro and hydroxy groups, as well as the 3-methyl-2-oxo-butyl side chain. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84003-14-5

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

3-hydroxy-3-(3-methyl-2-oxobutyl)-5-nitro-1H-indol-2-one

InChI

InChI=1S/C13H14N2O5/c1-7(2)11(16)6-13(18)9-5-8(15(19)20)3-4-10(9)14-12(13)17/h3-5,7,18H,6H2,1-2H3,(H,14,17)

InChI Key

YLCZXXUUMSAFRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O

Origin of Product

United States

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